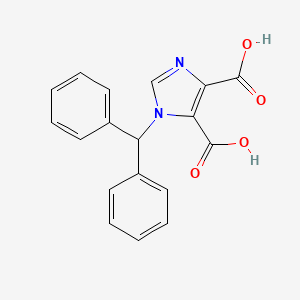

1-Benzhydryl-1H-imidazole-4,5-dicarboxylic acid

CAS No.:

Cat. No.: VC17525929

Molecular Formula: C18H14N2O4

Molecular Weight: 322.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H14N2O4 |

|---|---|

| Molecular Weight | 322.3 g/mol |

| IUPAC Name | 1-benzhydrylimidazole-4,5-dicarboxylic acid |

| Standard InChI | InChI=1S/C18H14N2O4/c21-17(22)14-16(18(23)24)20(11-19-14)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11,15H,(H,21,22)(H,23,24) |

| Standard InChI Key | HMBGOZIBJJKYCN-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C=NC(=C3C(=O)O)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features an imidazole ring (a five-membered heterocycle with two nitrogen atoms) substituted at the 1-position with a benzhydryl group () and at the 4- and 5-positions with carboxylic acid groups () . This arrangement confers both hydrophobic (benzhydryl) and hydrophilic (carboxylic acid) properties, making it amphiphilic.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 322.31 g/mol | |

| CAS Number | 69840-49-9 | |

| MDL Number | MFCD27938848 | |

| NMR Solvent | DMSO-d6 |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) analysis in DMSO-d6 reveals distinct proton environments:

-

The benzhydryl group exhibits aromatic proton signals between 7.2–7.5 ppm.

-

Carboxylic acid protons appear as broad singlets around 12–13 ppm .

Synthesis and Purification Strategies

Patent-Based Synthesis Routes

A patented method for analogous 1-benzylimidazole derivatives involves:

-

Condensation Reaction: Reacting imidazole-4,5-dicarboxylic acid with benzhydryl bromide in the presence of a base (e.g., KCO) at 80–100°C .

-

Esterification: Protecting carboxylic acids as benzyl esters using in toluene .

-

Cyclization: Heating the intermediate at 230–260°C for 4 hours to form the imidazole ring .

-

Purification: Neutralization with alkali, solvent extraction (e.g., acetone), and reduced-pressure distillation .

Table 2: Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 230–260°C | Maximizes cyclization efficiency |

| Reaction Time | 4 hours | Prevents decomposition |

| Solvent | Toluene | Enhances solubility |

Challenges in Macrocyclic Derivative Synthesis

Efforts to incorporate this scaffold into 14-membered macrocycles faced low yields (15–30%), attributed to steric hindrance from the benzhydryl group . Molecular modeling suggests conformational flexibility persists despite macrocyclization, as confirmed by X-ray crystallography .

Biological and Pharmaceutical Applications

Macrocyclic Drug Scaffolds

The compound’s rigid yet flexible structure makes it a candidate for macrocyclic libraries targeting protein-protein interactions . Despite synthetic challenges, these macrocycles are prioritized for high-throughput screening due to their unique pharmacophore display .

| Manufacturer | Purity | Packaging | Price |

|---|---|---|---|

| Alichem | 95% | 1 g | $400 |

| Chemenu | 95% | 5 g | $593 |

| Crysdot | 95+% | 5 g | $628 |

Future Directions and Research Opportunities

-

Antiviral Optimization: Modifying the benzhydryl group to enhance bioavailability while retaining antiviral potency .

-

Macrocycle Libraries: Developing novel synthetic routes (e.g., solid-phase synthesis) to improve yields .

-

Materials Science: Exploring metal-organic frameworks (MOFs) using the compound’s carboxylic acid groups as coordination sites.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume